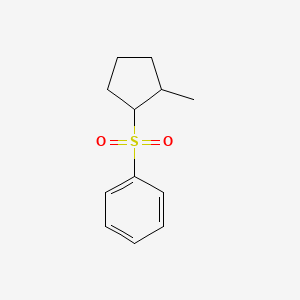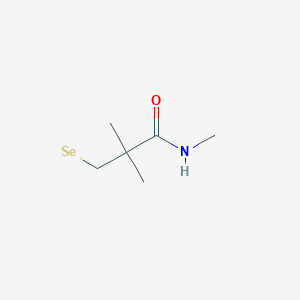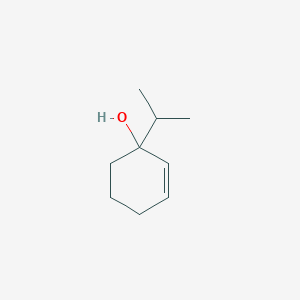![molecular formula C20H22N2O4 B14329977 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione CAS No. 99108-01-7](/img/structure/B14329977.png)
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and potential applications in various scientific fields. Anthraquinones are a class of organic compounds with a wide range of biological and industrial applications, particularly in the development of anticancer agents and dyes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione typically involves the reaction of 1,8-dichloroanthraquinone with 3-hydroxypropylamine. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with cellular DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone-based anticancer drug.
Comparison: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of hydroxypropyl groups. These structural features may confer different pharmacokinetic and pharmacodynamic properties compared to other anthraquinone derivatives. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for further research and development in anticancer therapy .
特性
CAS番号 |
99108-01-7 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
1,8-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-1-5-13-17(15)20(26)18-14(19(13)25)6-2-8-16(18)22-10-4-12-24/h1-2,5-8,21-24H,3-4,9-12H2 |
InChIキー |
OQSYYTSWSXEJHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NCCCO)C(=O)C3=C(C2=O)C=CC=C3NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
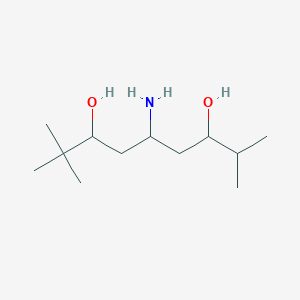
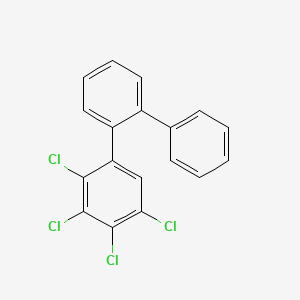
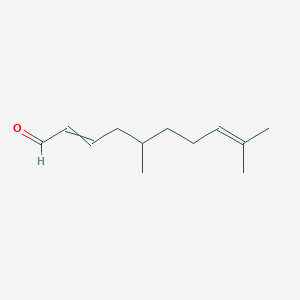

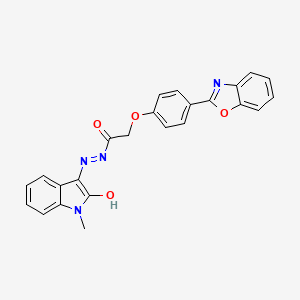
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

